![molecular formula C18H13ClF2N4O4 B4642130 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4642130.png)
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(difluoromethoxy)phenyl]benzamide
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multiple steps, including chlorination, aminolysis, reduction, condensation, and reduction processes. For instance, an analogous compound was synthesized through a five-step process, achieving a good yield and demonstrating the complexity of synthesizing such molecules (Gong Ping, 2007).
Molecular Structure Analysis
Structural analysis of similar compounds reveals complex molecular geometries stabilized by hydrogen bonds. For example, studies have shown that certain pyrazole derivatives form hydrogen-bonded sheets or chains, contributing to their molecular stability (J. Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives can be influenced by substituents on the benzamide moiety, affecting their interaction with biological targets. Synthesis and reactions of these compounds can lead to various derivatives with potential biological activities (R. A. Ahmed et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystalline structure, determined by X-ray diffraction, reveals the spatial arrangement of atoms within the molecule, providing insights into its physical characteristics (U. H. Patel, 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are defined by the molecular structure. For instance, the presence of nitro and chloro groups can significantly influence the electronic distribution within the molecule, affecting its chemical behavior (A. Saeed et al., 2010).
properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[2-(difluoromethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N4O4/c19-13-10-24(23-16(13)25(27)28)9-11-5-7-12(8-6-11)17(26)22-14-3-1-2-4-15(14)29-18(20)21/h1-8,10,18H,9H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMILRWQTMIXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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